molecular formula C26H29N5O2 B3212858 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-90-2

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3212858
CAS No.: 1105247-90-2
M. Wt: 443.5
InChI Key: YZZHZFLJHCEBBL-UHFFFAOYSA-N
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Description

3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring with a pyrimidoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of 2,3-dimethylphenylamine with ethylene glycol to form the piperazine ring.

    Construction of the Pyrimidoindole Core: This involves the cyclization of appropriate intermediates under acidic or basic conditions.

    Linking the Piperazine and Pyrimidoindole Units: This step involves the formation of a propyl linker through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrimidoindole core can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combination of a piperazine ring with a pyrimidoindole core, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-17-7-8-21-20(15-17)24-25(28-21)26(33)31(16-27-24)10-9-23(32)30-13-11-29(12-14-30)22-6-4-5-18(2)19(22)3/h4-8,15-16,28H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZHZFLJHCEBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 3
3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 4
Reactant of Route 4
3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 5
Reactant of Route 5
3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 6
Reactant of Route 6
3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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